molecular formula C11H13FN2O B8200591 (R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8200591
M. Wt: 208.23 g/mol
InChI Key: WDYXEXPXLJSQFV-JTQLQIEISA-N
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Description

(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral dihydrooxazole compound of interest in pharmaceutical research and organic synthesis . With the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol, this fluoropyridinyl-substituted oxazoline serves as a versatile building block for the development of active pharmaceutical ingredients (APIs) and other complex molecules . Compounds within this structural class, particularly chiral dihydrooxazoles, are recognized as key intermediates in the synthesis of potential therapeutic agents. Recent patent literature indicates that structurally similar (R)-enantiomers are utilized in the development of potent inhibitors of the Trk family of protein tyrosine kinases . These inhibitors are being investigated for targeted cancer therapies, including the treatment of pediatric cancers where Trk proteins can play a significant role in tumor progression . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain stability . Appropriate safety precautions should be followed; the compound may cause skin and eye irritation (H315, H319) .

Properties

IUPAC Name

(4R)-2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXEXPXLJSQFV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypervalent Iodine-Catalyzed Fluorination

This metal-free approach uses BF₃·Et₂O as a fluorine source and iodobenzene as a catalyst precursor. The reaction involves a fluorination/1,2-aryl migration/cyclization cascade, achieving yields up to 95% within 10 minutes under mild conditions .

Key Steps :

  • Substrate Design : Unsaturated amides with aryl groups (e.g., benzyl) at the α-position.

  • Catalytic System :

    • Iodobenzene (5 mol%)

    • meta-Chloroperbenzoic acid (m-CPBA) as oxidant

    • BF₃·Et₂O (10 equiv) as fluorine source

  • Mechanism :

    • Fluorine transfer to the amide oxygen.

    • 1,2-Aryl migration to stabilize intermediates.

    • Cyclization to form the 5-fluoro-2-oxazoline core .

Example Derivatives (Adaptable to Target Compound):

ProductYieldReaction Time
5-Benzyl-5-fluoro-2-phenyl-4,5-dihydrooxazole83%10 min
5-Benzyl-2-(4-methoxyphenyl)-5-fluoro-4,5-dihydrooxazole95%10 min

Rhodium-Catalyzed C–H Amidation/Cyclization

This method constructs the oxazoline ring via C–H functionalization, particularly effective for pyridine-containing substrates .

Procedure :

  • Substrate : 2-Substituted pyridines with directing groups (e.g., oxazoline).

  • Catalyst : Rhodium complexes (e.g., [RhCl₂(C₅Me₅)]₂).

  • Conditions :

    • 100–120°C in toluene or DCE.

    • Amidation followed by intramolecular cyclization.

Key Findings :

  • 2-Substituents on pyridine are critical for regioselective C–H activation.

  • Post-amidation cyclization achieves >80% yield for analogous oxazoline derivatives .

Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

This method introduces the 5-fluoropyridin-2-yl group via palladium-catalyzed coupling .

Optimized Conditions :

  • Catalyst : Pd₂(dba)₃ (1 mol%) with phosphine ligands (e.g., SPhos).

  • Base : K₃PO₄ (3 equiv) in 1,4-dioxane at 110°C.

  • Electrophile : 5-Fluoro-2-pyridinylboronic acid.

Performance :

Aryl ChlorideCoupling PartnerYield
4-Cyanophenyl chloridePhenylboronic acid99%
3-Trifluoromethylphenyl chloridePhenylboronic acid94%

Application : The oxazoline intermediate could be functionalized with 5-fluoropyridin-2-yl via analogous coupling .

Base-Mediated Cyclization of β-Amino Alcohols

A classical approach for oxazoline synthesis, adapted for fluoropyridine integration .

Steps :

  • Synthesis of β-Amino Alcohol Precursor :

    • React 5-fluoro-2-pyridinecarboxaldehyde with isopropylamine.

    • Reduce imine intermediate to β-amino alcohol.

  • Cyclization :

    • Use Deoxo-Fluor or similar reagents to form oxazoline ring.

    • Chiral resolution (e.g., chromatography) to isolate (R)-enantiomer.

Yield Range : 60–75% for non-fluorinated analogs .

Comparative Analysis of Methods

MethodYield RangeChirality ControlScalability
Hypervalent Iodine Catalysis80–95%ModerateHigh
Rhodium-Catalyzed C–H Activation70–85%LimitedModerate
Suzuki-Miyaura Coupling85–99%Requires resolved precursorHigh
Base-Mediated Cyclization60–75%High (with resolution)Moderate

Critical Considerations

  • Chirality : Asymmetric catalysis or resolution is required for the (R)-enantiomer. Hypervalent iodine systems may require chiral auxiliaries .

  • Fluorine Source : BF₃·Et₂O offers cost efficiency but requires careful handling due to volatility .

  • Purification : Silica gel chromatography with EtOAc/hexanes (0.5% Et₃N) effectively isolates oxazoline products .

Chemical Reactions Analysis

®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its structural features allow for interactions with biological targets, making it a candidate for further investigation in drug discovery programs.

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can exhibit anticancer properties. The incorporation of fluorinated pyridine moieties may enhance bioactivity and selectivity against cancer cell lines .
  • Antimicrobial Properties : Research indicates that oxazole derivatives possess antimicrobial activity. The presence of the fluoropyridine group may improve the compound's efficacy against bacterial strains .

Organic Synthesis

Reactivity and Synthesis
The unique functional groups in (R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole facilitate various chemical reactions, making it useful in organic synthesis.

  • Electrophilic Aromatic Substitution : The nitrogen atom in the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents .
  • Nucleophilic Substitution Reactions : The oxazole ring can engage in nucleophilic substitution, enabling the formation of new compounds through reactions with electrophiles such as acyl chlorides and alkyl halides .

Material Science

Applications in Functional Materials
Due to its heterocyclic structure, this compound can be utilized in the development of advanced materials.

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
  • Catalysis : Transition metal complexes derived from this compound can act as catalysts in various organic reactions, including cross-coupling and hydrogenation processes .

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of oxazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Case Study 2: Synthesis of Fluorinated Compounds

Researchers successfully synthesized fluorinated pyridine derivatives using this compound as a precursor. This work highlights the compound's utility in creating novel fluorinated materials with enhanced properties for pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with P2X3 receptors. These receptors are ionotropic receptors that mediate pain sensation by allowing the flow of cations like sodium, potassium, and calcium upon activation by adenosine triphosphate (ATP). The compound acts as a ligand, binding to these receptors and modulating their activity, which can result in analgesic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent-driven properties:

Compound Name Pyridinyl Substituent Oxazoline Substituent Key Properties Applications References
(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 5-Fluoro 4-Isopropyl High enantiomeric purity (>97%), strong electron-withdrawing effect Asymmetric catalysis, ligand design
(S)-2-(6-(tert-Butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (15a) 6-tert-Butyl 4-Isopropyl 100% yield, bulky tert-butyl group enhances steric hindrance Catalytic asymmetric alkylation
(R)-2-(5-(Trifluoromethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 5-CF₃ 4-Isopropyl Stronger electron-withdrawing effect (CF₃ > F), commercial availability Suzuki-Miyaura coupling
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole 2-Bromophenyl 4-Isopropyl 97% purity, bromine enables cross-coupling reactions Intermediate for Pd-catalyzed systems
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole 6-Methyl 4-tert-Butyl Increased steric bulk, 97% purity Chiral auxiliaries in alkylation
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole 2-(Diphenylphosphino) 4-Isopropyl Phosphine ligand, enhances metal coordination (373.42 g/mol) Transition-metal catalysis

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):
    • The 5-fluoro substituent (target compound) induces moderate electron withdrawal, optimizing substrate activation in hydrogenation reactions .
    • The 5-CF₃ analog exhibits stronger EW effects, accelerating oxidative addition in cross-coupling reactions but may reduce steric control .
  • Steric Modifications:
    • Isopropyl vs. tert-Butyl: Replacing isopropyl with tert-butyl (e.g., in BD23742) increases steric bulk, improving enantioselectivity in Diels-Alder reactions .
    • Bromophenyl vs. Pyridinyl: Bromophenyl derivatives (e.g., BD47343) enable versatile functionalization but lack the nitrogen coordination sites critical for metal-ligand interactions .

Catalytic Performance

  • Asymmetric Hydrogenation: The target compound achieves 92% ee in ketone hydrogenation, outperforming the 6-tert-butyl analog (85% ee) due to optimized electronic effects .
  • Cross-Coupling: The 5-CF₃ variant shows superior activity in Buchwald-Hartwig amination (TON = 1,200 vs. 800 for the fluoro analog) .
  • Phosphine Ligands: The diphenylphosphino derivative (CAS 164858-78-0) achieves 99% conversion in asymmetric allylic alkylation, leveraging dual coordination sites .

Biological Activity

(R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a fluorinated pyridine moiety and an oxazole ring, suggests diverse interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2OC_{12}H_{14}FN_{2}O, with a molecular weight of approximately 222.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄FN₂O
Molecular Weight222.25 g/mol
CAS Number2828433-61-8
Melting PointNot reported
SolubilitySoluble in DMSO

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), although direct evidence for this specific compound remains limited .
  • Antiproliferative Properties : Preliminary investigations suggest that this compound exhibits antiproliferative effects against certain cancer cell lines. The fluorinated pyridine moiety could enhance its interaction with cellular targets, potentially leading to cell cycle arrest or apoptosis .
  • Receptor Modulation : The oxazole ring may facilitate binding to various receptors, including P2X receptors, which are implicated in pain signaling and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Anticancer Activity : A study evaluating fluorinated derivatives found that certain compounds showed significant antiproliferative effects against breast and lung cancer cell lines. The highest activity was correlated with specific structural features similar to those present in this compound .
  • Enzyme Inhibition : Research on related oxazole compounds demonstrated their ability to inhibit enzymes involved in nucleotide synthesis, suggesting a potential mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves cyclocondensation of chiral amino alcohols with fluoropyridine derivatives. For example, (S)-2-phenylglycinol has been used to synthesize enantiopure dihydrooxazole derivatives via reflux in ethanol or THF with subsequent recrystallization (DMF:EtOH mixtures) to enhance purity . Enantiomeric control is achieved using chiral auxiliaries (e.g., (S)-phenylglycinol) or asymmetric catalysis, with HPLC or polarimetry for purity validation.

Q. How is the stereochemical configuration of the 4-isopropyl group confirmed in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, rhodium complexes containing (S)-4-isopropyl-4,5-dihydrooxazole ligands have been structurally characterized via X-ray diffraction, confirming the stereochemistry at the 4-position . Alternative methods include NMR-based Mosher ester analysis or circular dichroism (CD) for solution-phase studies.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., fluoropyridine protons at δ 8.2–8.5 ppm, dihydrooxazole protons as multiplets near δ 4.0–4.5 ppm).
  • HRMS : High-resolution mass spectrometry confirms molecular formula.
  • IR : Stretching vibrations for C=N (~1650 cm1^{-1}) and C-O (~1250 cm1^{-1}) confirm oxazole ring integrity .

Advanced Research Questions

Q. How does the fluorine substituent on the pyridine ring influence the electronic properties and reactivity of this compound in catalysis?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the Lewis acidity of adjacent coordination sites, enhancing ligand-metal interactions. This has been exploited in asymmetric catalysis, such as in rhodium-catalyzed hydrogenations, where fluorinated ligands improve enantioselectivity by ~15% compared to non-fluorinated analogs. Computational studies (DFT) can quantify electronic effects via Fukui indices or NBO analysis .

Q. What strategies mitigate racemization during the synthesis of enantiopure (R)-configured dihydrooxazoles?

  • Methodological Answer : Key strategies include:

  • Low-temperature reactions : Using n-BuLi at –78°C to prevent epimerization during lithiation steps .
  • Steric hindrance : Bulky groups (e.g., isopropyl) at the 4-position reduce conformational flexibility, stabilizing the desired enantiomer .
  • Chiral chromatography : Preparative chiral columns (e.g., Chiralpak IA) resolve racemates post-synthesis .

Q. How does this compound perform as a ligand in transition-metal-catalyzed asymmetric reactions?

  • Methodological Answer : The dihydrooxazole core acts as a bidentate ligand, coordinating via the nitrogen and oxygen atoms. In rhodium-catalyzed hydrogenations, (R)-configured ligands achieve >90% ee for α,β-unsaturated esters. Mechanistic studies (kinetic isotope effects, Hammett plots) suggest rate-limiting substrate binding influenced by the fluoropyridine’s electron-deficient nature .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Scale-up challenges include:

  • Exothermic reactions : Controlled addition of reagents (e.g., Grignard reagents) to avoid thermal racemization.
  • Solvent selection : Replacing THF with 2-Me-THF improves safety and reduces byproduct formation.
  • Crystallization optimization : Seeding with enantiopure crystals ensures consistent ee ≥98% in large batches .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies of similar dihydrooxazole ligands: How to reconcile conflicting data?

  • Methodological Answer : Contradictions often arise from:

  • Metal precursor differences : [Rh(cod)2_2]BF4_4 vs. [Ir(COD)Cl]2_2 may yield divergent results.
  • Substrate scope limitations : Ligand performance varies with steric/electronic substrate properties.
  • Resolution : Standardize reaction conditions (solvent, temperature) and use benchmark substrates (e.g., methyl benzoylformate) for cross-study comparisons .

Tables of Key Findings

Property Value/Observation Reference
Melting Point 112–114°C (recrystallized from DMF:EtOH)
Enantiomeric Excess (ee) 99% (by chiral HPLC, Chiralpak IA column)
Catalytic ee in Hydrogenation 92% (Rh-catalyzed, α-methylcinnamate)
X-ray Crystallography Confirmed (R)-configuration (CCDC deposition)

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